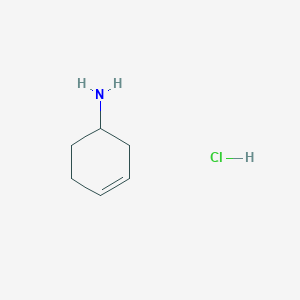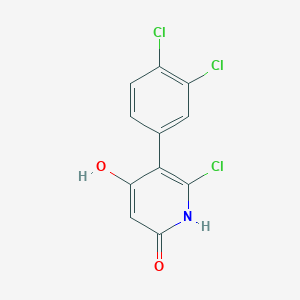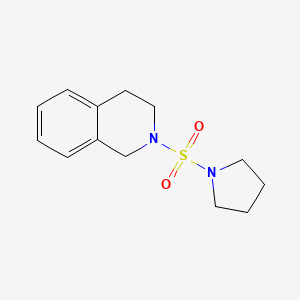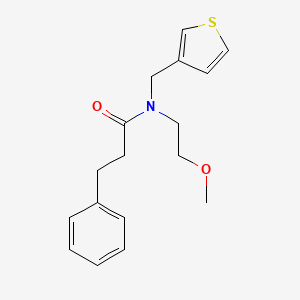
tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” is a chemical compound. It is also known as 2-(4-(((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid . It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Molecular Structure Analysis
The empirical formula of “this compound” is C19H30N10O2 . The CAS Number is 1334179-85-9 . The molecular weight is 430.51 .Chemical Reactions Analysis
“this compound” is used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .Scientific Research Applications
Organic Synthesis and Structural Analysis
- Triazolyl-Indole Derivatives Synthesis: A study on the synthesis of triazolyl-indole derivatives incorporating alkylsulfanyl analogues, similar in structural motif to tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, highlights the application of these compounds in the development of new organic molecules. These compounds were synthesized through reactions involving tert-butyl bromoacetate and characterized by X-ray diffraction, NMR, and DFT studies, which demonstrate their potential in drug discovery and material sciences (Boraei et al., 2021).
Catalysis and Reaction Mechanisms
- Acetylation Mechanisms: The acetylation of alcohols, including tert-butanol, using acetic anhydride catalyzed by DMAP, offers insights into reaction mechanisms that could be relevant for understanding the reactivity and synthesis pathways involving this compound. This research could provide a foundation for designing novel catalytic processes and improving synthetic efficiencies (Xu et al., 2005).
Fungicidal Applications
- Synthesis and Fungicidal Activity: The creation of novel triazolyl derivatives for fungicidal use illustrates the potential agricultural applications of related compounds. These derivatives exhibit significant inhibition against specific fungal pathogens, suggesting that similar compounds like this compound could be explored for agricultural chemical applications (Mao et al., 2013).
Material Science and Imaging
- Chelating Agents for Molecular Imaging: The synthesis of precursor chelating agents for lanthanide ions demonstrates the application of tert-butyl derivatives in enhancing the targeting specificity and pharmacokinetics of contrast media used in molecular imaging. This research points to the potential utility of this compound in developing novel imaging agents (Li et al., 2009).
Environmental Applications
- Degradation Pathways of Organic Solvents: Research on the UV/H2O2 process for degrading organic solvents like methyl tert-butyl ether, which generates various byproducts, including tert-butyl formate, provides insights into environmental remediation techniques. This information could be relevant for studying the environmental impact and degradation pathways of this compound (Stefan et al., 2000).
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities and interact with multiple receptors .
Cellular Effects
It is known that similar compounds can dramatically accelerate reaction rates and suppress cell cytotoxicity .
Molecular Mechanism
Similar compounds have been found to bind with high affinity to multiple receptors .
properties
IUPAC Name |
tert-butyl 2-(4-acetyltriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7(14)8-5-13(12-11-8)6-9(15)16-10(2,3)4/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCUBGYORRSZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)


![2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2694704.png)



![2-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2694711.png)




![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2694721.png)
